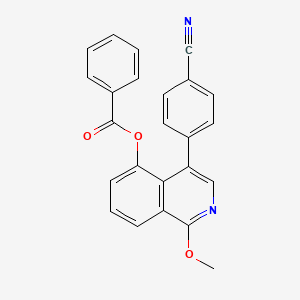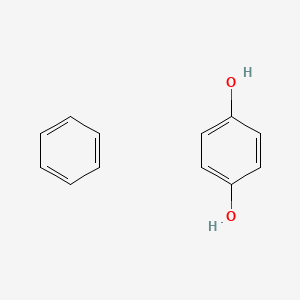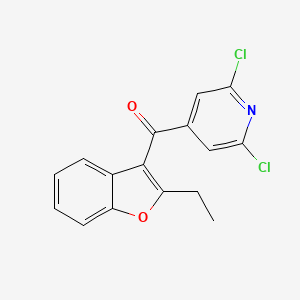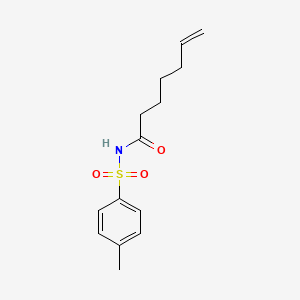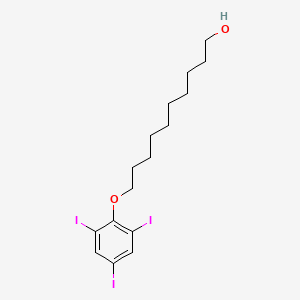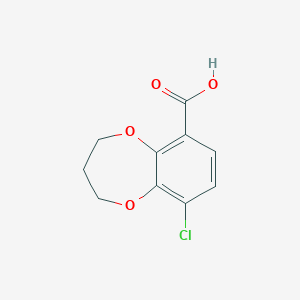
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound with the molecular formula C10H9ClO4. It is characterized by a benzodioxepine ring structure with a chlorine atom at the 9th position and a carboxylic acid group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst to form the benzodioxepine ring. Subsequent chlorination and carboxylation steps yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzodioxepine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays .
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development .
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific context and application .
Comparaison Avec Des Composés Similaires
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Comparison: Compared to its analogs, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the position of the carboxylic acid groupFor example, the carboxylic acid group at the 6th position may confer different binding affinities and selectivities compared to the 7th position .
Propriétés
Numéro CAS |
819800-78-7 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-2-6(10(12)13)8-9(7)15-5-1-4-14-8/h2-3H,1,4-5H2,(H,12,13) |
Clé InChI |
ZYOMLFRSGUSKON-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C2OC1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


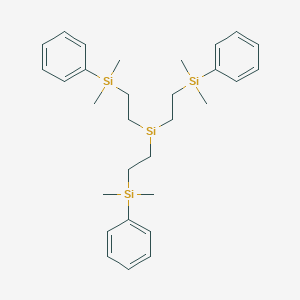
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
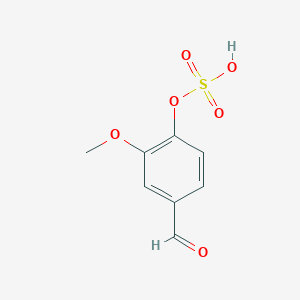
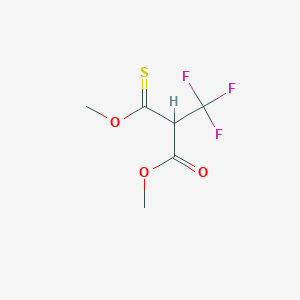

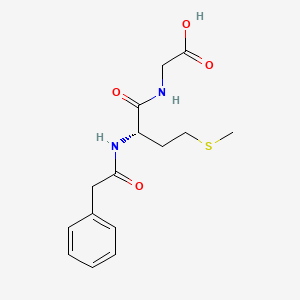
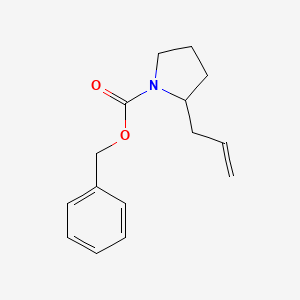
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
